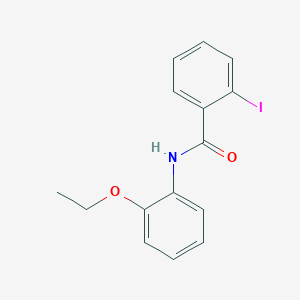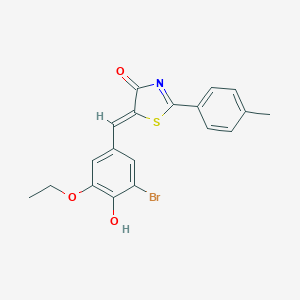
(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one is a chemical compound that has attracted a significant amount of attention from the scientific community due to its potential applications in various research fields.
Wissenschaftliche Forschungsanwendungen
(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one has been shown to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant properties. It has been studied for its potential use in the treatment of cancer, bacterial infections, and oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, bacterial cell division, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacteria, and protect cells from oxidative stress-induced damage. It has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one is its ease of synthesis and relatively low cost. However, its limited solubility in aqueous solutions may pose a challenge for certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one. One area of interest is its potential use in combination with other drugs or therapies to enhance their efficacy. Another direction is the exploration of its potential use in the treatment of other diseases, such as neurodegenerative disorders. Further studies are also needed to optimize its synthesis and improve its solubility for use in various experiments.
In conclusion, (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one is a promising compound with potential applications in various research fields. Its ease of synthesis, low toxicity, and biological activities make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one involves the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with p-tolylamine and Lawesson's reagent. The reaction proceeds under mild conditions and yields the desired compound in good yield.
Eigenschaften
IUPAC Name |
(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3S/c1-3-24-15-9-12(8-14(20)17(15)22)10-16-18(23)21-19(25-16)13-6-4-11(2)5-7-13/h4-10,22H,3H2,1-2H3/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQISRFUZCJJGB-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)C)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)C)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[Bis(2-chloroethyl)amino]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B447574.png)
![9,9-dimethyl-6-[5-(4-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B447575.png)
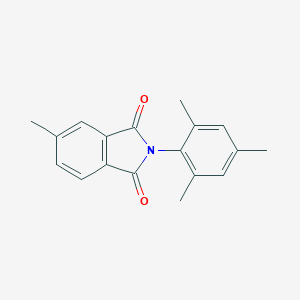
![5-Benzoyl-6-[5-(4-bromophenyl)furan-2-yl]-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B447577.png)
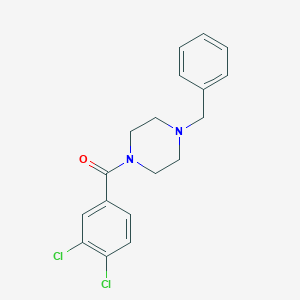
![5-(2-hydroxy-5-nitrophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B447579.png)

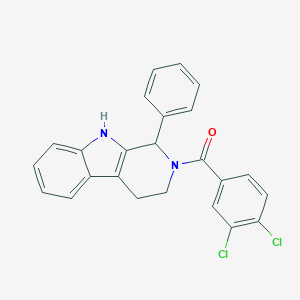
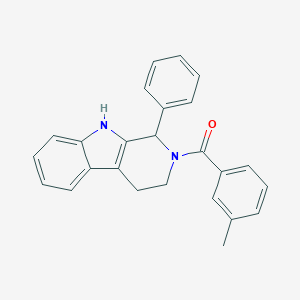

![6-(4-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B447588.png)
![Ethyl 4,5-dimethyl-2-[(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B447590.png)

